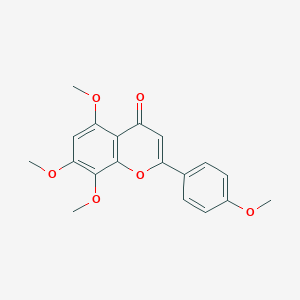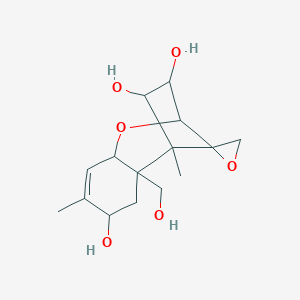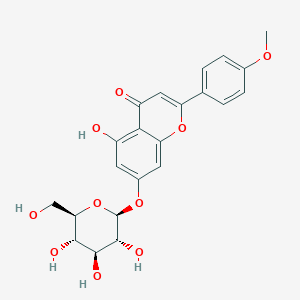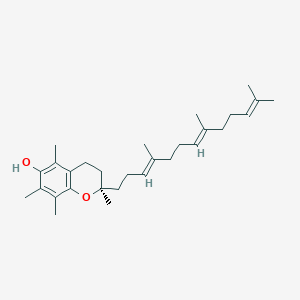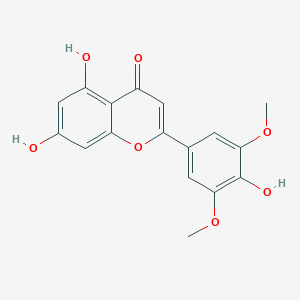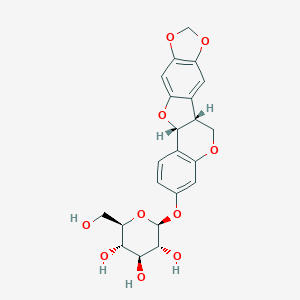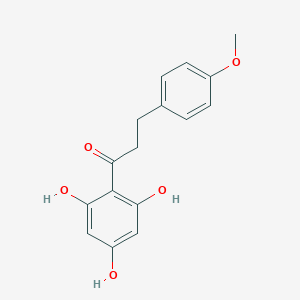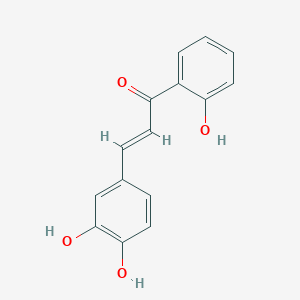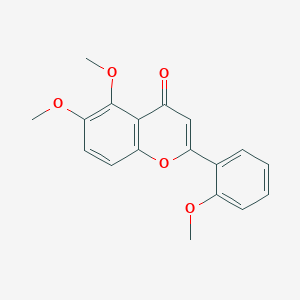
2',5,6-Trimethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2',5,6-Trimethoxyflavone, also known as TMF, is a flavonoid compound that is found in several plants, including Murraya koenigii, a common spice used in Indian cuisine. TMF has gained attention in the scientific community due to its potential therapeutic properties, particularly in the field of cancer research.
Aplicaciones Científicas De Investigación
Antiviral Activity
2',5,6-Trimethoxyflavone (TMF) has demonstrated antiviral properties, particularly against herpes simplex virus type 1 (HSV-1), human cytomegalovirus, and poliovirus. Studies indicate that its antiviral action might involve virucidal activity, which suppresses viral binding to host cells at an early replication stage (Hayashi et al., 1997).
Antimicrobial Activity
TMF exhibits notable antimicrobial properties. For instance, derivatives of this compound isolated from various plants have shown antibiotic activity against a range of bacteria and fungi, such as Staphylococcus aureus, Escherichia coli, and Aspergillus flavus (Zheng et al., 1996).
Antitumor and Anticancer Activity
TMF and its derivatives have been studied for their potential in cancer treatment. They have been found to inhibit tumor cell proliferation and neovascularization in various studies. For example, flavones isolated from Artemisia argyi exhibited antitumor activity and inhibited the growth of a colon tumor in mice (Seo et al., 2003).
Neuroprotective Effects
Research has also indicated that TMF derivatives may have neuroprotective effects, particularly in improving memory function in certain conditions. This is likely due to the modulation of cellular processes and pathways related to memory (Arsalandeh et al., 2015).
Inhibitory Effects on Enzymatic Activities
TMF and its derivatives have shown inhibitory effects on various enzymatic activities, which can be crucial for understanding their potential therapeutic applications. For example, they have exhibited DNA topoisomerase IIα inhibitory and anti-HIV-1 activities (Kongkum et al., 2012).
Propiedades
Número CAS |
16266-97-0 |
|---|---|
Nombre del producto |
2',5,6-Trimethoxyflavone |
Fórmula molecular |
C18H16O5 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
5,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-13-7-5-4-6-11(13)16-10-12(19)17-14(23-16)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3 |
Clave InChI |
IQWXFMQSQNSHKI-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC |
SMILES canónico |
COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC |
melting_point |
124-125°C |
Descripción física |
Solid |
Sinónimos |
5,6-Dimethoxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)

